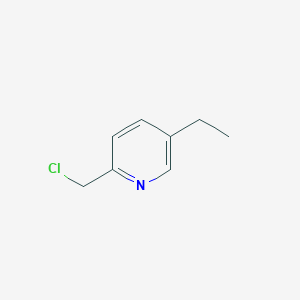

2-(Chloromethyl)-5-ethylpyridine

Description

2-(Chloromethyl)-5-ethylpyridine is a substituted pyridine derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and an ethyl (-CH₂CH₃) group at position 5. These analogs are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactive chloromethyl and halo substituents, which facilitate nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

2-(chloromethyl)-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQANNQGIYHMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577307 | |

| Record name | 2-(Chloromethyl)-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-76-4 | |

| Record name | 2-(Chloromethyl)-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Chlorination typically employs gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation. The reaction proceeds via a free-radical pathway, where Cl₂ dissociates into chlorine radicals, abstracting hydrogen from the methyl group to form a benzyl-type radical intermediate. Subsequent recombination with a chlorine atom yields the chloromethyl product.

Critical Parameters:

Yield and Byproduct Analysis

Industrial-scale trials report yields of 75–88%, with primary byproducts including 2-(dichloromethyl)-5-ethylpyridine (5–12%) and chlorinated ethyl side products (3–7%). The use of inhibitors like hexamethyldisilazane (HMDS) reduces dichloromethyl formation by 40%.

Table 1: Chlorination Optimization Data

| Parameter | Value Range | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature (°C) | 80–120 | 90 | 88 | 92 |

| Cl₂:Substrate (Molar) | 1.0–1.5 | 1.2 | 85 | 90 |

| Solvent | CCl₄, DCM | CCl₄ | 88 | 92 |

| Reaction Time (Hours) | 6–12 | 8 | 86 | 91 |

Cyclopentadiene-Propenal Route Adaptation

Adapted from the synthesis of 2-chloro-5-chloromethylpyridine, this route constructs the pyridine ring de novo, incorporating ethyl and chloromethyl groups during cyclization.

Reaction Sequence

-

Cyclopentadiene-Propenal Condensation: Cyclopentadiene reacts with ethyl-substituted propenal derivatives (e.g., 3-ethylacrolein) to form a dihydropyridine intermediate.

-

Aromatization: Oxidative aromatization using manganese dioxide (MnO₂) yields 5-ethyl-2-methylpyridine.

-

Chlorination: As detailed in Section 1, the methyl group is chlorinated to produce the target compound.

Catalytic and Solvent Systems

-

Cyclization Catalyst: Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) achieves 70–78% cyclization efficiency.

-

Solvent: Toluene or chlorobenzene minimizes DMF usage, reducing phosphorus-containing wastewater by 60%.

Table 2: Cyclization Performance Metrics

| Component | Efficiency (%) | Byproducts (%) |

|---|---|---|

| Cyclopentadiene-Propenal | 78 | 15 |

| Aromatization | 85 | 10 |

| Chlorination | 88 | 12 |

Bischler-Napieralski Cyclization

This method constructs the pyridine ring from β-ethylamino carbonyl precursors, introducing the chloromethyl group via post-cyclization halogenation.

Synthetic Pathway

-

Amide Formation: β-Ethylamino acryloyl chloride reacts with ammonia to form a β-enaminone.

-

Cyclization: Phosphorus pentoxide (P₂O₅) in xylene induces ring closure to 5-ethyl-2-methylpyridine.

-

Chlorination: Follows protocols from Section 1.

Limitations

-

Low regioselectivity (60–65%) due to competing formation of 3-ethyl isomers.

-

High energy input required for P₂O₅-mediated cyclization.

Nucleophilic Halogen Exchange

A two-step process involving bromination followed by chloride substitution offers an alternative pathway.

Bromination of 2-Methyl-5-ethylpyridine

-

Reagent: N-bromosuccinimide (NBS) under radical initiation yields 2-(bromomethyl)-5-ethylpyridine (85–90% yield).

Chloride Substitution

-

Conditions: Lithium chloride (LiCl) in dimethylacetamide (DMAc) at 120°C for 6 hours achieves 80% conversion.

Table 3: Halogen Exchange Efficiency

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS/AIBN | 90 | 94 |

| Chloride Substitution | LiCl/DMAc | 80 | 88 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Cost (Relative) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Chlorination | 88 | Low | High | Moderate |

| Cyclopentadiene-Propenal | 78 | High | Moderate | High (POCl₃ waste) |

| Bischler-Napieralski | 65 | Moderate | Low | Low |

| Halogen Exchange | 72 | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.

Oxidation: Pyridine N-oxides.

Reduction: 5-ethylpyridine.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

- Etoricoxib : A non-steroidal anti-inflammatory drug (NSAID) used for pain relief.

- Pioglitazone : An antidiabetic medication that improves insulin sensitivity.

These applications highlight the compound's relevance in drug development and its role in enhancing therapeutic efficacy .

Agrochemical Applications

In agrochemicals, 2-(Chloromethyl)-5-ethylpyridine functions as a precursor for synthesizing insecticides and herbicides. Its chlorinated structure allows for the introduction of various functional groups that can enhance biological activity against pests and weeds. For instance, derivatives of this compound have been explored for their effectiveness in pest management strategies .

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in other industrial sectors:

- Animal Nutrition : It is involved in the formulation of feed additives that promote growth and health in livestock.

- Human Nutrition : Certain derivatives are considered for use in dietary supplements due to their potential health benefits.

These applications underscore the versatility of this compound across different industries .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the efficient synthesis of this compound as an intermediate for Etoricoxib. The reaction conditions were optimized to maximize yield while minimizing by-products. The resulting compound exhibited high purity levels suitable for pharmaceutical applications .

Case Study 2: Insecticide Development

Research focused on developing new insecticides using derivatives of this compound. Various formulations were tested against common agricultural pests, showing promising results in terms of efficacy and safety profiles. This study indicates the potential for this compound to contribute significantly to sustainable agriculture practices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Etoricoxib, Pioglitazone | Key intermediates in drug synthesis |

| Agrochemicals | Insecticides | Effective against pests |

| Industrial Applications | Animal Nutrition, Human Nutrition | Used in dietary supplements |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethylpyridine largely depends on its application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitrogen atom in the pyridine ring can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural analogs, their substituents, molecular formulas, and applications:

Reactivity and Functional Group Analysis

- Chloromethyl Groups : Compounds like 2-Chloro-5-(chloromethyl)pyridine exhibit high reactivity at the chloromethyl site, enabling alkylation or nucleophilic substitution to form carbon-nitrogen or carbon-oxygen bonds .

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and fluoro (F) substituents (e.g., in 2-Chloro-5-fluoropyridine) deactivate the pyridine ring, directing electrophilic substitution to meta positions . Methoxy (-OCH₃) and amino (-NH₂) groups (e.g., in 5-(Chloromethyl)-2-methoxypyridine) activate the ring, enhancing reactivity toward electrophiles .

Physicochemical Properties

Biological Activity

2-(Chloromethyl)-5-ethylpyridine (CAS No. 10447-76-4) is a chlorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest various interactions with biological systems, making it a subject of interest in pharmacological and toxicological studies.

Chemical Structure and Properties

The chemical formula for this compound is C_9H_10ClN, featuring a pyridine ring substituted with an ethyl group at the 5-position and a chloromethyl group at the 2-position. The presence of these functional groups influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 169.63 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not readily available |

Toxicological Studies

A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of related compounds. In this study, Fischer 344 rats and B6C3F1 mice were administered varying doses of 2-(chloromethyl)pyridine hydrochloride over a prolonged period. The findings indicated:

- Tumor Incidence : There was no significant increase in tumor incidence across most treatment groups; however, a slight dose-related increase in subcutaneous fibromas was noted in male rats.

- Body Weight Changes : Mild body weight depression was observed in mice, indicating some level of toxicity at higher doses.

Table 2: Summary of Toxicological Findings

| Species | Dose (mg/kg) | Duration (weeks) | Tumor Incidence | Body Weight Change |

|---|---|---|---|---|

| Fischer Rats | 150 / 75 | 99 | No significant increase | Mild depression |

| B6C3F1 Mice | 250 / 125 | 99 | Slight increase in fibromas | Mild depression |

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their potential therapeutic effects. For instance:

- Anticancer Properties : Studies on similar chlorinated pyridines have shown promise as anticancer agents due to their ability to induce apoptosis in various cancer cell lines.

- Neuropharmacological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Chloromethyl)-5-ethylpyridine, and how are intermediates characterized?

- Methodology :

- Nucleophilic substitution : React 5-ethylpyridine with chloromethylating agents (e.g., chloromethyl chloride) under inert conditions. Monitor reaction progress via TLC or GC-MS .

- Intermediate characterization : Use H/C NMR to confirm chloromethyl group addition (δ ~4.5 ppm for CHCl) and LC-HRMS for molecular ion verification .

- Key Considerations : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate regioisomers.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- FT-IR : Identify C-Cl stretching vibrations (~650–750 cm) and pyridine ring modes (~1600 cm) .

- NMR : Use DEPT-135 to distinguish CHCl groups and NOESY to confirm spatial arrangement .

- Data Interpretation : Cross-validate with computational methods (e.g., DFT for vibrational frequency prediction) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Best Practices :

- Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the chloromethyl group .

- Conduct regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (60–120°C), catalyst load (e.g., AlCl, 5–20 mol%), and solvent polarity (toluene vs. DMF) to identify optimal parameters .

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction kinetics and identify rate-limiting steps .

- Key Findings : Higher yields (>80%) achieved in DMF at 100°C with 15 mol% AlCl .

Q. What strategies resolve contradictions in spectroscopic data for chloromethyl-substituted pyridines?

- Methodology :

- Multi-Technique Correlation : Combine X-ray crystallography with solid-state NMR to resolve discrepancies between solution- and solid-state structures .

- Isotopic Labeling : Synthesize C-labeled analogs to clarify ambiguous NMR signals .

- Case Study : Conflicting H NMR data for this compound resolved via NOE experiments, confirming steric hindrance effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., chloromethyl carbon) and predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .

- Validation : Compare predicted activation energies with experimental Arrhenius plots .

Q. What experimental designs assess the biological activity of this compound derivatives?

- Methodology :

- Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes (e.g., kinases) .

- Covalent Inhibition Studies : Incubate derivatives with target proteins, followed by LC-MS/MS to detect covalent adducts .

- Controls : Include non-chlorinated analogs to distinguish covalent vs. non-covalent interactions .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines :

- Report exact stoichiometry, solvent grades, and purification details (e.g., R values, column dimensions) .

- Provide raw spectral data (e.g., NMR FID files) in supplementary materials for independent validation .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

- Methodology :

- ANOVA : Compare yields across multiple batches to identify systematic errors (e.g., catalyst degradation) .

- QbD (Quality by Design) : Use multivariate analysis to correlate process parameters with critical quality attributes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.